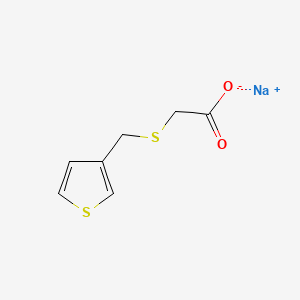![molecular formula C20H16ClNO4 B14685719 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- CAS No. 24727-41-1](/img/structure/B14685719.png)
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and various functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the naphthalene ring using strong oxidizing agents like potassium permanganate.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with an amine.
Formation of the Ether Linkage: The ether linkage can be formed by reacting the amino-naphthalene derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the amino group, leading to the formation of quinones and nitroso derivatives, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group, converting it to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the naphthalene ring are replaced by other groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated naphthalenes, alkylated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with a carboxylic acid group attached to the naphthalene ring.
4-Chlorophenylacetic acid: Contains a chlorophenyl group similar to the target compound but lacks the naphthalene core.
Naphthalene-1-carboxylic acid: Another naphthalene derivative with the carboxylic acid group in a different position.
Uniqueness
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is unique due to the combination of its functional groups and the naphthalene core This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
24727-41-1 |
|---|---|
Molekularformel |
C20H16ClNO4 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
3-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO4/c21-16-7-5-13(6-8-16)11-22-19(23)12-26-18-10-15-4-2-1-3-14(15)9-17(18)20(24)25/h1-10H,11-12H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
DYZBVCBUOZMEDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




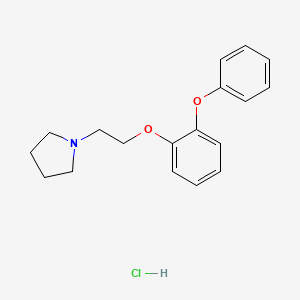
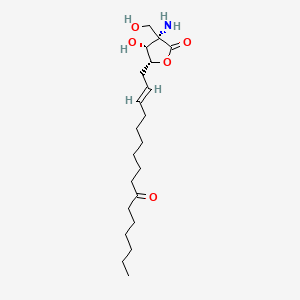

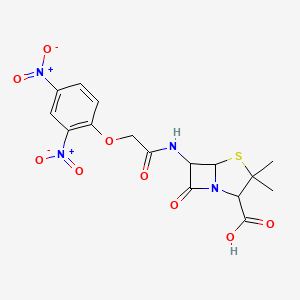
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)



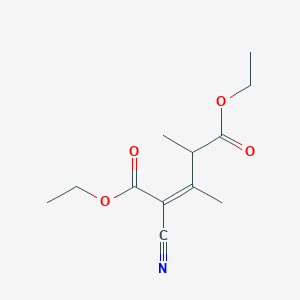
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)

